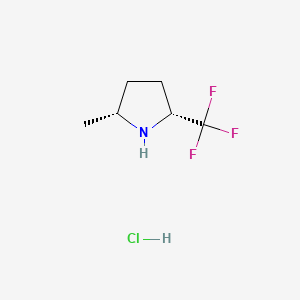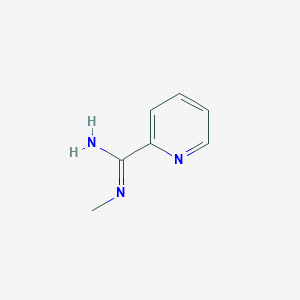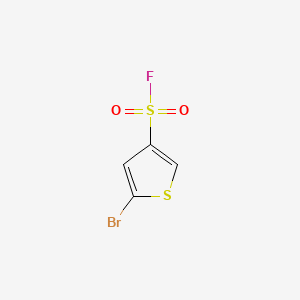
2-Difluoromethoxy-4-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Difluoromethoxy-4-formylbenzoic acid is an organic compound with the molecular formula C9H6F2O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a difluoromethoxy group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethoxy-4-formylbenzoic acid typically involves the introduction of the difluoromethoxy group and the formyl group onto a benzoic acid derivative. One common method involves the reaction of 4-formylbenzoic acid with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-4-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Difluoromethoxy-4-carboxybenzoic acid.
Reduction: 2-Difluoromethoxy-4-hydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Difluoromethoxy-4-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical agents, especially those requiring fluorine-containing moieties for enhanced bioactivity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-4-formylbenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the formyl group can participate in covalent bonding with target proteins. These interactions can modulate biological pathways and result in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzoic acid: Lacks the difluoromethoxy group, making it less lipophilic and potentially less bioactive.
2-Difluoromethoxybenzoic acid: Lacks the formyl group, which reduces its reactivity in certain chemical transformations.
4-Difluoromethoxybenzoic acid: Similar to 2-Difluoromethoxy-4-formylbenzoic acid but with different substitution patterns, affecting its chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the difluoromethoxy and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H6F2O4 |
|---|---|
Molecular Weight |
216.14 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-formylbenzoic acid |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)15-7-3-5(4-12)1-2-6(7)8(13)14/h1-4,9H,(H,13,14) |
InChI Key |
MCFOTIOMCXXYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



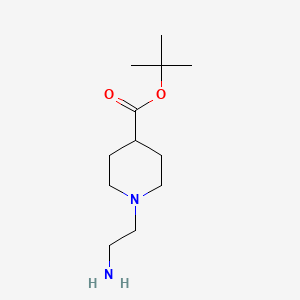
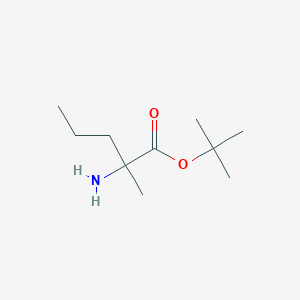
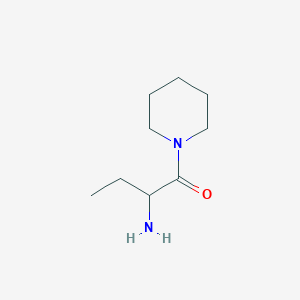
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylicacid](/img/structure/B13568044.png)
![(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13568051.png)
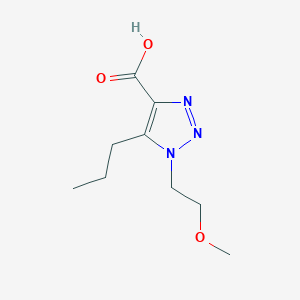
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)

